N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-5-6-12(2)16(7-11)18-21-22-19(26-18)20-17(23)13-8-14(24-3)10-15(9-13)25-4/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQDEOHXQLSDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dimethylphenylhydrazine with 3,5-dimethoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial agent, targeting multidrug-resistant pathogens.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit tubulin polymerization, thereby disrupting the microtubule network essential for cell division . This leads to cell cycle arrest and apoptosis in cancer cells. The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, particularly in their 1,3,4-oxadiazole backbone and substituted aryl groups:
Table 1: Structural and Physical Properties of Selected Compounds
Key Observations :
- Substituent Diversity : The target compound’s 3,5-dimethoxybenzamide group distinguishes it from analogs like 7e and 7f, which incorporate sulfanyl and thiazole groups .
- Physical State: Unlike the solid analogs in , Compound 5h (a benzaldehyde derivative) exists as a yellow oil, likely due to reduced crystallinity from its flexible benzyl(methyl)amino group .
Spectroscopic and Analytical Data
Table 2: Spectral Comparison of Oxadiazole Derivatives
Key Observations :
- Amide vs. Aldehyde : The target’s amide group (absent in 5h) would exhibit distinct IR peaks near 1665 cm⁻¹ (C=O stretch) and 3250 cm⁻¹ (N-H), as seen in 7e .
- Aromatic Signals : All compounds show complex aromatic splitting in ¹H-NMR due to substituted phenyl groups, though the target’s 3,5-dimethoxybenzamide would display unique methoxy singlets (~3.80 ppm) .
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article delves into the synthesis, characterization, and biological evaluations associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.45 g/mol. The compound features an oxadiazole ring that contributes to its biological activity by interacting with various cellular targets.
Key Structural Features:
- Oxadiazole Ring: A five-membered heterocyclic structure that enhances the compound's reactivity.
- Dimethoxy Substituents: The presence of methoxy groups may influence solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the dimethoxybenzamide moiety via amide coupling reactions.
The synthesis requires precise control over reaction conditions to optimize yield and purity.
Anticancer Properties
Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer activity. For instance, studies have shown that similar oxadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study evaluating various oxadiazole derivatives found that certain compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines. Although specific data for this compound is limited, its structural similarity suggests potential efficacy.
Anti-inflammatory Activity
Compounds like this compound may also exhibit anti-inflammatory properties. The mechanism often involves inhibition of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways.
Research Findings:
In related studies, oxadiazole derivatives showed promise as dual inhibitors of COX and LOX in vitro. This suggests that the compound may have similar dual inhibitory effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Key factors influencing activity include:
- The nature and position of substituents on the aromatic rings.
- The electronic properties imparted by methoxy groups.
Table 1: Structure-Activity Relationship Insights
| Compound | IC50 (µM) | Target Enzyme | Activity Type |
|---|---|---|---|
| Compound A | 0.77 | 5-Lipoxygenase | Anti-inflammatory |
| Compound B | 0.39 | Cyclooxygenase | Anti-inflammatory |
| This compound | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how is its purity validated?
- Synthesis : The compound can be synthesized via condensation reactions. For example, oxadiazole derivatives are often prepared by cyclizing hydrazide precursors with substituted aldehydes or ketones under reflux in toluene, followed by purification via crystallization (e.g., as described for structurally similar thiadiazole derivatives) .
- Validation : Purity and structural integrity are confirmed using:
- NMR spectroscopy (e.g., ¹H and ¹³C NMR to confirm substituent positions and aromatic protons) .
- Mass spectrometry (e.g., EIMS or HRMS to verify molecular ion peaks and fragmentation patterns) .
- Melting point analysis (to assess crystallinity and purity) .
Q. What spectroscopic markers distinguish this compound from analogs with similar scaffolds?
- Key spectral features :
- ¹H NMR : Aromatic protons from the 2,5-dimethylphenyl group (δ ~6.8–7.2 ppm), methoxy groups (δ ~3.8 ppm), and oxadiazole-linked protons (δ ~8.0–8.5 ppm) .
- IR : Stretching vibrations for C=O (amide, ~1650 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .
- Mass spec : Molecular ion peak matching the exact mass (calculated via software) and characteristic fragments (e.g., loss of methoxy or oxadiazole moieties) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Antimicrobial assays : Broth microdilution against Staphylococcus aureus strains (e.g., methicillin-resistant strains) .
- Enzyme inhibition :
- Lipoxygenase (LOX) and α-glucosidase inhibition assays using spectrophotometric methods .
- Dose-response curves (IC₅₀ calculations) to quantify potency .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact pharmacological activity?
- SAR Insights :
- Methodology : Synthesize analogs with variations (e.g., halogenation, alkyl chain elongation) and compare bioactivity using standardized assays .
Q. What computational approaches resolve discrepancies between in vitro and cellular efficacy data?
- Molecular docking : Predict binding modes with targets like LOX or bacterial enzymes (e.g., using AutoDock Vina) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to explain weak cellular activity despite high in vitro potency (e.g., poor membrane permeability) .
- QSAR modeling : Corrogate substituent properties (e.g., logP, polar surface area) with bioactivity to guide optimization .
Q. How can metabolic stability and bioavailability challenges be addressed in preclinical studies?
- In vitro ADME :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
